

# An In-depth Technical Guide to (1R)-1-(2-methylphenyl)ethanamine Hydrochloride

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## Compound of Interest

**Compound Name:** (R)-1-(o-Tolyl)ethanamine hydrochloride

**Cat. No.:** B591852

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## Introduction

(1R)-1-(2-methylphenyl)ethanamine hydrochloride is a chiral amine salt of significant interest in synthetic organic chemistry and pharmaceutical development. As a single enantiomer, it serves as a valuable chiral building block and resolving agent for the synthesis of complex, enantiomerically pure molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a primary amine on a chiral center adjacent to a sterically hindered ortho-substituted phenyl ring, makes it a versatile synthon for creating specific stereochemical architectures. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and key safety information.

## Physicochemical Properties

Precise experimental data for the melting point and solubility of the (1R)-enantiomer hydrochloride are not readily available in the cited literature. The data presented below is for the corresponding racemic mixture or closely related analogs and should be considered representative.

## Identity and Structure

Property	Value
IUPAC Name	(1R)-1-(2-methylphenyl)ethanamine;hydrochloride
Synonyms	(R)-1-(o-Tolyl)ethanamine hydrochloride
CAS Number	856562-88-4
Molecular Formula	C <sub>9</sub> H <sub>14</sub> CIN
Molecular Weight	171.67 g/mol
Canonical SMILES	CC1=CC=CC=C1--INVALID-LINK--N.CI

## Quantitative Physicochemical Data

Property	Value/Description	Citation
Physical Form	White to yellow solid.	
Melting Point	Data for the specific (1R)-hydrochloride is not available.	
Solubility	Amine hydrochlorides are generally soluble in water and lower alcohols (methanol, ethanol) and sparingly soluble in nonpolar organic solvents.	
pKa	Data for the specific compound is not available. The pKa of the conjugate acid of the closely related 1-(3-methylphenyl)ethanamine is documented, providing a reasonable estimate.	[1]

## Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (1R)-1-(2-methylphenyl)ethanamine hydrochloride is typically achieved through a two-stage process: first, the synthesis of the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

## Synthesis of Racemic 1-(2-methylphenyl)ethanamine

The most common method for synthesizing the racemic amine is the reductive amination of the corresponding ketone, 2'-methylacetophenone. The Leuckart reaction is a classic and effective method for this transformation.[\[2\]](#)[\[3\]](#)

- Materials:

- 2'-Methylacetophenone
- Formamide (or Ammonium Formate)
- Hydrochloric Acid (HCl)
- Sodium Hydroxide (NaOH)
- Diethyl Ether (or other suitable extraction solvent)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

- Procedure:

- Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 2'-methylacetophenone with a molar excess (typically 4-5 equivalents) of formamide.
- Heating: Heat the reaction mixture to a high temperature (typically 160-190°C) for several hours (e.g., 4-6 hours). The reaction proceeds via the formation of an N-formyl intermediate.[\[2\]](#)
- Hydrolysis: After cooling, add a solution of concentrated hydrochloric acid to the reaction mixture and heat to reflux for 1-2 hours to hydrolyze the N-formyl intermediate to the primary amine.[\[2\]](#)
- Workup (Acid-Base Extraction):

- Cool the mixture and transfer it to a separatory funnel. Extract with diethyl ether to remove any unreacted ketone.
- Make the aqueous layer strongly alkaline by the addition of a concentrated sodium hydroxide solution.
- Extract the liberated free amine into diethyl ether (perform multiple extractions to ensure complete recovery).
- Isolation: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO<sub>4</sub>), filter, and remove the solvent under reduced pressure to yield the racemic 1-(2-methylphenyl)ethanamine as an oil.

## Chiral Resolution

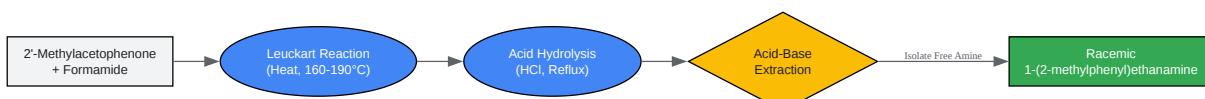
The separation of the racemic amine into its constituent enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. L-(+)-Tartaric acid is a commonly used and effective resolving agent for this purpose.<sup>[4]</sup> The principle relies on the different solubilities of the two diastereomeric salts ((R)-amine-(+)-tartrate and (S)-amine-(+)-tartrate).<sup>[4][5]</sup>

- Materials:
  - Racemic 1-(2-methylphenyl)ethanamine
  - L-(+)-Tartaric Acid
  - Methanol (or another suitable solvent)
  - Sodium Hydroxide (NaOH) solution
  - Diethyl Ether (or other suitable extraction solvent)
  - Hydrochloric Acid (in a suitable solvent, e.g., ether or isopropanol)
- Procedure:
  - Salt Formation: Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol. In a separate flask, dissolve the racemic 1-(2-methylphenyl)ethanamine in methanol.

- Crystallization: Slowly add the amine solution to the tartaric acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
- Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the enriched diastereomeric salt of one of the enantiomers. The other diastereomer remains in the filtrate.
- Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the solution is strongly alkaline. This will deprotonate the amine, liberating the free base.
- Extraction: Extract the enantiomerically enriched free amine with diethyl ether.
- Purification and Salt Formation: Dry the ethereal solution, filter, and remove the solvent. The resulting enantiomerically enriched oil can be further purified. To obtain the hydrochloride salt, dissolve the free amine in a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same or another appropriate solvent until precipitation is complete.
- Final Product: Collect the precipitated (1R)-1-(2-methylphenyl)ethanamine hydrochloride by filtration, wash with a small amount of cold solvent, and dry under vacuum.

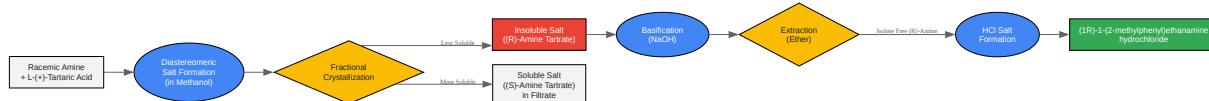
## Experimental Workflows and Diagrams

The following diagrams illustrate the logical flow of the synthesis and resolution processes.



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Caption: Synthesis of Racemic Amine via Leuckart Reaction.

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Caption: Chiral Resolution via Diastereomeric Salt Crystallization.

## Analytical Methods

The purity and enantiomeric excess of the final product should be determined using standard analytical techniques.

### Purity Analysis (HPLC)

- Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is suitable for assessing chemical purity.
- Column: A standard C18 column (e.g., 4.6 mm x 250 mm, 5  $\mu$ m particle size).
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and acetonitrile or methanol.
- Detection: UV detection at a wavelength where the phenyl ring shows strong absorbance (e.g., 210-220 nm).
- Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

### Enantiomeric Excess (Chiral HPLC)

- Technique: Chiral High-Performance Liquid Chromatography is essential for determining the enantiomeric excess (e.e.).

- Column: A specialized chiral stationary phase (CSP) column is required. Columns based on cellulose or amylose derivatives are often effective for separating chiral amines.
- Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.
- Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers:  
$$\text{e.e. (\%)} = [ (\text{Area}_R - \text{Area}_S) / (\text{Area}_R + \text{Area}_S) ] \times 100.$$

## Applications

The primary application of (1R)-1-(2-methylphenyl)ethanamine hydrochloride is as a chiral intermediate in asymmetric synthesis. Its utility stems from the defined stereochemistry at the C1 position, which can be transferred to new molecules. It is particularly useful in the synthesis of:

- Chiral Auxiliaries: Where the amine is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction.
- Pharmaceutical Intermediates: As a key starting material for the construction of enantiomerically pure drug substances.
- Chiral Ligands: For use in asymmetric catalysis.

## Safety and Handling

- General Hazards: Amine hydrochlorides are typically acidic and can be irritating to the skin, eyes, and respiratory tract.
- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases and oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

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- To cite this document: BenchChem. [An In-depth Technical Guide to (1R)-1-(2-methylphenyl)ethanamine Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b591852#1r-1-2-methylphenyl-ethanamine-hydrochloride-properties]

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